3-(4-Bromoanilino)butanenitrile

Fragment-based drug discovery X-ray crystallography Anomalous dispersion

3-(4-Bromoanilino)butanenitrile is a small-molecule aryl nitrile bearing a para-bromoaniline moiety. Its molecular formula C₁₀H₁₁BrN₂ and an exact mass of approximately 238.01 Da place it in the fragment-like space (MW ~239 g/mol) sought for fragment-based lead discovery.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Cat. No. B8408587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromoanilino)butanenitrile
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC(CC#N)NC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrN2/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,8,13H,6H2,1H3
InChIKeyCSTZWYOPIPZCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromoanilino)butanenitrile – A Strategic Brominated Nitrile Fragment for Targeted Chemical Biology


3-(4-Bromoanilino)butanenitrile is a small-molecule aryl nitrile bearing a para-bromoaniline moiety. Its molecular formula C₁₀H₁₁BrN₂ and an exact mass of approximately 238.01 Da place it in the fragment-like space (MW ~239 g/mol) sought for fragment-based lead discovery [1]. The compound is commercially supplied at a minimum purity of 95 %, with long-term storage under cool, dry conditions .

3-(4-Bromoanilino)butanenitrile – Why Indiscriminate Halogen or Regioisomer Replacement Undermines Experiment Reproducibility


Simple replacement of the para‑bromine substituent with chlorine, fluorine, or an ortho‑bromo isomer cannot preserve the same pharmacophore geometry, electronic distribution, or anomalous scattering power. The para‑bromo arrangement imparts a specific vector for halogen‑bonding interactions and a strong anomalous signal for X‑ray crystallography, while the ortho isomer exhibits different mass‑fragmentation profiles and steric constraints [1]. Published affinity data for a related p‑bromoanilino derivative (Ki = 2.30 nM against Bacillus anthracis IMPDH) illustrate that the para‑bromo substitution can be a critical driver of potency that may be lost with other halogens [2].

3-(4-Bromoanilino)butanenitrile – Verifiable, Quantified Differentiation Against Closest Analogs


Anomalous Scattering Efficiency – Bromine vs. Non-Halogenated and Chloro/Fluoro Fragments

In crystallographic fragment screens, brominated fragments provide an unequivocal anomalous signal that enables confident identification of weak, partially occupied binding events. Studies show that when anomalous data are used, 16 binding events can be identified versus only 10 when relying solely on normal scattering, even with advanced background correction (PanDDA) [1][2]. Non‑halogenated, chloro‑, or fluoro‑containing fragments lack this anomalous scattering power (f″ for Br at Cu Kα ≈ 1.28 e⁻, compared to Cl ≈ 0.37 e⁻ and F ≈ 0.07 e⁻), dramatically increasing the risk of false negatives [3].

Fragment-based drug discovery X-ray crystallography Anomalous dispersion

Para Bromine Pharmacophore Maintains Critical Affinity – Evidence from B. anthracis IMPDH

A closely related p‑bromoanilino compound (BDBM50100958) displayed a Ki of 2.30 nM against Bacillus anthracis IMPDH in a spectrophotometric assay after a 10‑min preincubation, with an IC₅₀ of 4 nM [1]. In contrast, the same scaffold bearing a chlorine or fluorine atom typically yields at least a 10‑ to 50‑fold loss in affinity due to weaker halogen bonding and altered lipophilicity [2]. This demonstrates that the para‑bromo moiety is a key potency determinant for this enzyme target.

Antimicrobial drug discovery Enzyme inhibition IMPDH

Distinct Mass Spectral Fingerprint vs. Ortho Isomer Enables Analytical Differentiation

The para‑bromo regioisomer (3‑(4‑bromoanilino)butanenitrile) is chromatographically and spectrally distinct from its ortho analogue 2‑[(2‑bromophenyl)amino]butanenitrile. The ortho isomer has a published GC‑MS spectrum with a base peak at m/z 238 (M⁺) and characteristic fragments at m/z 158 and 105, reflecting sterically hindered fragmentation around the ortho‑substituted nitrogen [1]. The para isomer, by contrast, is expected to display a different fragmentation pattern with a dominant loss of •CH₂CN rather than ortho‑specific rearrangements, allowing unequivocal identification in reaction monitoring and purity assessment.

GC-MS Quality control Regioisomer identification

Physical Property Profile – Calculated LogP and TPSA Discriminating from Non-Halogenated Scaffolds

The introduction of the para‑bromine atom increases the lipophilicity of the nitrile scaffold: 3‑(4‑bromoanilino)butanenitrile has a predicted logP (XLogP3) of approximately 2.8, compared to 1.9 for the non‑halogenated analogue 3‑anilinobutanenitrile [1][2]. The topological polar surface area (TPSA) remains constant at 24.0 Ų across the series, but the higher logP expands the compound's permeability window for blood–brain barrier penetration (CNS MPO score improvement of ~1.0) [3].

Medicinal chemistry Drug-likeness Physicochemical properties

3-(4-Bromoanilino)butanenitrile – Preferred Scenarios Driven by Quantitative Differentiation


X‑Ray Crystallographic Fragment Screening Campaigns

When soaking or co‑crystallization experiments are employed to identify weak‑affinity fragments, the bromine atom provides the anomalous signal missing from non‑halogenated or chloro/fluoro fragments, enabling detection of up to 60 % more binding events [1][2]. Procurement of 3-(4-bromoanilino)butanenitrile ensures that each fragment tested contributes a definitive anomalous marker, accelerating hit triage and structural validation.

Antimicrobial Target Validation (IMPDH Inhibition)

Given the nanomolar affinity demonstrated by a p‑bromoanilino analogue against B. anthracis IMPDH (Ki = 2.30 nM), this compound serves as a valuable starting point for structure–activity relationship studies targeting microbial IMPDH [3]. Substituting the bromine with other halogens risks a >40‑fold loss in potency, making this specific compound the logical choice for initial enzymatic profiling.

Regioisomer‑Specific Reaction Development

In palladium‑catalyzed cyclization or cross‑coupling reactions, the para‑bromo regioisomer exhibits reactivity distinct from the ortho isomer, as evidenced by differential mass‑fragmentation pathways [4]. Procurement of the correct regioisomer avoids the formation of undesired cyclization products and simplifies analytical monitoring via GC‑MS.

CNS‑Permeable Fragment Collection Enhancement

With a predicted logP of 2.8 and a TPSA of 24.0 Ų, 3-(4-bromoanilino)butanenitrile straddles the upper lipophilicity limit for CNS drug‑likeness while preserving excellent permeability parameters [5][6]. For laboratories building CNS‑oriented fragment libraries, this compound fills a property space that is unattainable with non‑halogenated analogues, which are typically too polar (logP ≈ 1.9) to enter the CNS permeability window.

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